molecular formula C13H12ClN3O3 B2456274 N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421472-30-1

N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2456274
CAS RN: 1421472-30-1
M. Wt: 293.71
InChI Key: WYTVKQKQWFLEFF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.71. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to exhibit antioxidant activity , suggesting potential targets could be reactive oxygen species (ROS) or enzymes involved in oxidative stress pathways.

Mode of Action

Based on its structural similarity to other compounds with antioxidant activity , it may act by neutralizing ROS, thereby preventing cellular damage caused by oxidative stress.

Pharmacokinetics

Similar compounds have been synthesized and tested for their antioxidant activity , suggesting that they can be absorbed and distributed in the body to exert their effects

Result of Action

If it acts as an antioxidant as suggested by its structural similarity to other antioxidant compounds , it could help protect cells from damage caused by ROS. This could potentially prevent or mitigate conditions associated with oxidative stress, such as inflammation, aging, and certain diseases.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-8-2-3-11(18)9(6-8)15-13(19)10-7-12-17(16-10)4-1-5-20-12/h2-3,6-7,18H,1,4-5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTVKQKQWFLEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.